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RAF265 Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of

RAF265 established in the phase I dose-escalation study [1] [2].

Parameter Finding/Value

Recommended Phase II Dose (RP2D) 48 mg once daily [1] [2]

Serum Half-Life (T₁/₂) Approximately 200 hours [1] [2]

Administration Oral [1] [2]

Primary Clearance Pathway Not specified in the available results

Key Metabolites Not specified in the available results

Key Drug-Drug Interactions Not specified in the available results

| Biomarker Modulation (PD) | • Dose-dependent inhibition of p-ERK in tumor tissue • Significant

temporal increase in Placental Growth Factor (PlGF) • Significant temporal decrease in soluble VEGFR-2

(sVEGFR-2) [1] [2] |
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Experimental Protocols from the Phase I Study

Here are the detailed methodologies for the key experiments cited in the clinical trial.

Clinical Trial Design and Dosing

Objective: To determine the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), safety,

and antitumor efficacy of RAF265 [2].
Study Type: Multicenter, open-label, non-randomized, phase I dose-escalation study [2].

Patient Population: Adults with histologically confirmed, measurable locally advanced or metastatic
melanoma. Patients had to have available tumor tissue for BRAF mutation status determination and

no prior treatment with MEK, VEGF/VEGFR, or RAF inhibitors [2].
Dosing Schedule: The study initially included a PK run-in period where a single oral dose was

given on Day 1, followed by a loading dose on Cycle 1 Day 1, and then lower once-daily doses
starting on Cycle 1 Day 2. In the expansion phase, the PK run-in was omitted, and patients received a

loading dose in three divided doses, followed by a lower daily dose. Each cycle was 28 days [2].
Safety & Efficacy Assessment: Safety was evaluated based on adverse events (AEs), serious AEs

(SAEs), and clinical laboratory tests, graded according to NCI CTCAE version 3.0. Tumor response
was assessed radiologically at baseline and every 8 weeks using RECIST 1.0 criteria [2].

Pharmacokinetic (PK) Sampling and Analysis

Blood Sampling: Plasma samples for RAF265 concentration were collected on Cycle 1 Day 1,
Cycle 1 Day 15, and Cycle 2 Day 1 [2].

PK Parameters Analyzed: The analysis focused on the maximum observed concentration
(C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve from time

zero to the last measurable concentration (AUC~last~), and the terminal half-life of elimination
(T~1/2~) [2].

Data Analysis: The dose-exposure relationship was characterized by log-transforming AUC and
C~max~ data and analyzing it using a mixed-effects model. The model helped determine if the

relationship was proportional to the dose [2].

Pharmacodynamic (PD) and Biomarker Assessments
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The study employed multiple techniques to evaluate the biological effects of RAF265, as illustrated in the

workflow below:

Patient Enrollment

Biomarker Sampling PK Blood Sampling Tumor Imaging

BRAF Mutation Status
(Sanger Sequencing) Tissue Biopsies (IHC) Blood Angiogenic Factors

(ELISA)

Data Analysis

FDG-PET Imaging
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BRAF Mutation Status: Determined from tumor tissue using Sanger sequencing [2].
Tissue Biomarkers (IHC): Paired tumor biopsies (pretreatment and on-treatment on C1D8 or

C1D15) were analyzed by immunohistochemistry (IHC). Biomarkers included p-MEK, p-ERK, BIM,
c-KIT, p-AKT473, pS6, PTEN, Ki-67, PARP, cyclin D1, MITF, p27, and p53. Expression was quantified

by calculating the percentage change in the H-score between on-treatment and pretreatment
samples [2].

Circulating Angiogenic Factors: Blood levels of sVEGFR-2 and Placental Growth Factor (PlGF)
were assessed before and during treatment using enzyme-linked immunosorbent assay (ELISA)
[1] [2].
Metabolic Tumor Response: Evaluated via ¹⁸F-FDG-PET scans at baseline, C1D15, and C1D28.

Metabolic response was centrally reviewed and defined as:
Partial Metabolic Response (PMR): ≥25% decrease in the sum of SUV.

Stable Metabolic Disease (SMD): Change in SUV between PMR and PMD criteria.
Progressive Metabolic Disease (PMD): ≥25% increase in SUV or new lesions [2].

Mechanism of Action and Signaling Pathways
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RAF265 is a small molecule kinase inhibitor with a dual mechanism. It is classified as a Type II, inactive-

conformation inhibitor that binds to the RAF kinase domain [3]. Its primary targets and the affected

signaling pathways are illustrated below:
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As shown, RAF265 simultaneously inhibits two key processes in cancer:

MAPK Pathway Proliferation Signaling: It potently inhibits mutant and wild-type BRAF and CRAF,
key nodes in the MAPK pathway, leading to decreased phosphorylation of ERK and reduced tumor

cell proliferation and survival [1] [3] [4].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://www.smolecule.com/products/s730364?utm_src=pdf-body-img
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28719152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://go.drugbank.com/drugs/DB05984
https://www.smolecule.com/products/s730364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Tumor Angiogenesis: It inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2),
disrupting the signaling required for the formation of new tumor blood vessels [1] [4].

Key Insights for Drug Development Professionals

Long Half-Life Implications: The exceptionally long half-life of ~200 hours (over 8 days) suggests

significant potential for drug accumulation and a long duration of target engagement. This supports a
once-daily dosing schedule but also necessitates careful monitoring for delayed adverse events [1]

[2].
Integrated PK/PD Approach: The study exemplifies a comprehensive early-phase trial design,

successfully linking PK data (long half-life) with robust PD confirmation (p-ERK inhibition, angiogenic
factor modulation) to verify target engagement and biological activity [1] [2].

Activity Across BRAF Status: The observation of antitumor responses in both BRAF-mutant and
BRAF wild-type patients highlights the potential utility of pan-RAF inhibitors beyond the common

V600E mutation, possibly through targeting CRAF or other pathways [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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